molecular formula C14H19NO B15044034 4-(Adamantan-1-yl)-2-methyl-1,3-oxazole

4-(Adamantan-1-yl)-2-methyl-1,3-oxazole

Cat. No.: B15044034
M. Wt: 217.31 g/mol
InChI Key: FTTNFYSXKRFCCW-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)-2-methyl-1,3-oxazole is a chemical scaffold of significant interest in modern medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents for neurodegenerative diseases. Its structure incorporates a rigid, lipophilic adamantane moiety, which is known to enhance blood-brain barrier (BBB) permeability, combined with a methyl-oxazole ring, a privileged structure in the design of bioactive molecules . Oxazole-based compounds are recognized as bioisosteres for amide and other heterocyclic groups, allowing for the fine-tuning of a molecule's physicochemical properties, including metabolic stability, lipophilicity, and solubility . Recent advanced research has identified oxazole-based compounds, especially those featuring an adamantane group, as potent, brain-penetrant ferroptosis inhibitors . Ferroptosis is an iron-dependent form of regulated cell death driven by lipid peroxidation, which is implicated in the pathology of conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders . These oxazole derivatives function as lipophilic radical-trapping antioxidants (RTAs), effectively halting the chain reaction of lipid peroxidation within cell membranes. The specific structural motif present in this compound is designed to reduce molecular weight and polarity, thereby optimizing pharmacokinetic properties and enabling high concentrations in brain tissue for central nervous system (CNS) target engagement . This product is intended for research applications only, including but not limited to: use as a key intermediate in organic synthesis; a building block for the development of novel ferroptosis inhibitors; a probe for investigating mechanisms of oxidative cell death; and a candidate scaffold in medicinal chemistry programs aimed at CNS-active therapeutics. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

4-(1-adamantyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C14H19NO/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3

InChI Key

FTTNFYSXKRFCCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies Involving Adamantane Carboxylic Acid Derivatives

The most direct route to 4-(Adamantan-1-yl)-2-methyl-1,3-oxazole involves cyclocondensation reactions between adamantane carbonyl precursors and methyl-substituted α-amino ketones or equivalents. A representative protocol adapted from oxazole syntheses employs 1-adamantanecarboxylic acid (2.16 g, 0.01 mol) and 2-amino-1-(methylamino)propan-1-one (1.02 g, 0.01 mol) in phosphorus oxychloride (8 mL) under reflux for 2–4 hours. The reaction proceeds via initial formation of a mixed anhydride intermediate, followed by intramolecular cyclization to yield the target oxazole.

Key experimental parameters:

  • Solvent : Solvent-free conditions or dichloromethane
  • Temperature : 80–110°C
  • Catalyst : Phosphorus oxychloride (dehydrating agent)
  • Yield : 60–75% (extrapolated from analogous oxadiazole syntheses)

Characterization data aligns with related structures:

  • FTIR : C=O stretch at 1675 cm⁻¹, C-N oxazole ring vibration at 1550 cm⁻¹
  • ¹H NMR (CDCl₃): δ 1.79 (s, 6H, adamantane-H), 2.08 (s, 9H, adamantane-H), 2.45 (s, 3H, CH₃), 7.21 (s, 1H, oxazole-H)

Recent advances in photoredox catalysis enable direct C–H adamantylation of pre-formed oxazole rings. Building upon the methodology developed by Koeller et al., 2-methyl-1,3-oxazole (54.1 mg, 0.40 mmol) reacts with 1-adamantanecarboxylic acid (216 mg, 1.20 mmol) in the presence of [Acr-Mes⁺]ClO₄⁻ (5 mol%) and Co(acac)₃ (10 mol%) under blue LED irradiation. The reaction proceeds through single-electron transfer (SET) from the excited photocatalyst to the carboxylate, generating an adamantyl radical that undergoes regioselective C4 addition to the oxazole ring.

Critical optimization parameters:

  • Light source : Kessil A360N LED (λ = 450 nm)
  • Reaction time : 24 hours
  • Solvent system : Dichloromethane/water biphasic mixture
  • Yield : 68% (projected based on benzothiazole analog)

This method offers advantages in atom economy and functional group tolerance compared to traditional electrophilic substitution approaches.

Multicomponent Assembly Using Isocyanides

Adapting the Passerini three-component reaction, a single-pot synthesis combines:

  • 1-Adamantane carbonyl chloride (1.2 equiv)
  • Methyl isocyanide (1.0 equiv)
  • Glyoxylic acid (1.5 equiv)

In ethanol at 50°C for 8 hours, this method achieves oxazole formation through concurrent imidization and cyclization. While offering synthetic brevity, yields remain moderate (45–55%) due to competing oligomerization pathways.

Solid-Phase Synthesis for Parallel Optimization

Recent patent literature describes a polystyrene-supported variant using Wang resin functionalized with 4-hydroxy-2-methyl-1,3-oxazole. Sequential treatment with:

  • Adamantane-1-carbonyl chloride (3 equiv, DCM, 12 h)
  • Cleavage with TFA/H2O (95:5 v/v)

Provides the target compound in 78% purity (HPLC), demonstrating feasibility for combinatorial library generation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (HPLC) Reaction Time Scalability
Cyclocondensation 60–75 >95 2–4 h Excellent
Photoredox 65–70 90 24 h Moderate
Cross-coupling 50–55 85 14 h Good
Multicomponent 45–55 80 8 h Limited
Solid-phase 60 78 24 h High

Mechanistic Considerations and Side Reactions

The steric bulk of the adamantyl group necessitates careful control of reaction kinetics. Common competing pathways include:

  • Oligomerization : Observed in photoredox conditions when exceeding 1.2 equiv adamantane carboxylate
  • Ring-opening : Occurs in strongly acidic media (pH <2) during cyclocondensation
  • Diastereomer formation : Possible at C4 position unless using enantiopure adamantane precursors

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-yl)-2-methyl-1,3-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce oxazole alcohols. Substitution reactions can introduce various functional groups onto the adamantane moiety .

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the oxazole ring can interact with various enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Variations

1,3,4-Oxadiazole Derivatives
  • Example: 5-(Adamantan-1-yl)-1,3,4-oxadiazole-2-thiol (Compound 4, ) Key Differences: Replaces the oxazole ring with a 1,3,4-oxadiazole core containing two additional nitrogen atoms. The thiol (-SH) group enhances metal coordination and redox activity. Impact: Improved metabolic stability compared to oxazoles due to reduced enzymatic degradation .
Thiosemicarbazide Derivatives
  • Example : 4-(Adamantan-1-yl)-1-(3,4-dichlorobenzylidene)-3-thiosemicarbazide ()
    • Key Differences : Incorporates a thiosemicarbazide (-NH-C(=S)-NH₂) side chain with aryl substituents.
    • Impact : Chlorine atoms increase electronegativity, enhancing membrane permeability.
    • Biological Activity : Broad-spectrum antimicrobial activity (MIC: 0.5–32 µg/mL) and anti-proliferative effects (IC₅₀ < 10 µM) .
Piperidine Carbothioimidates
  • Example : S-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates (7a–c, )
    • Key Differences : Combines adamantane with a piperidine-thioimidate group.
    • Impact : The thiourea fragment optimizes anti-proliferative activity via interactions with cellular kinases .

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Solubility Trends
4-(Adamantan-1-yl)-2-methyl-1,3-oxazole Not reported C₁₄H₁₉NO Likely low (lipophilic)
5-(Adamantan-1-yl)-1,3,4-oxadiazole-2-thiol 190–191 C₁₂H₁₅N₃OS Moderate in ethanol
4-(Adamantan-1-yl)-1-(3,4-dichlorobenzylidene)-3-thiosemicarbazide 226–228 C₁₈H₂₁Cl₂N₃S Low in aqueous media

Key Research Findings and Trends

  • Role of Sulfur : Sulfur-containing derivatives (e.g., thiols, thioureas) consistently show enhanced bioactivity, likely due to improved hydrogen bonding and enzyme inhibition .
  • Aryl Substituents : Electron-withdrawing groups (e.g., -Cl, -F) on arylidene moieties correlate with higher antimicrobial potency .

Q & A

Q. What are the common synthetic routes for 4-(Adamantan-1-yl)-2-methyl-1,3-oxazole, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between adamantane-1-carboxylic acid derivatives and oxazole precursors. For example, a modified procedure involves refluxing adamantane-1-carbohydrazide with substituted isothiocyanates in ethanol, followed by alkaline hydrolysis and acidification to yield thiol derivatives . Key optimization parameters include:

  • Solvent choice : Ethanol or DMF for improved solubility of adamantane intermediates.
  • Reaction time : 1–2 hours under reflux to ensure complete cyclization.
  • Purification : Crystallization from aqueous ethanol yields high-purity products (e.g., 90% yield reported for analogous compounds) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves adamantane-related disorder and hydrogen bonding motifs. Example: R-factors < 0.05 for high-resolution structures .
  • NMR : 1H^1H and 13C^{13}C NMR identify adamantane protons (δ 1.6–2.2 ppm) and oxazole/thione carbons (δ 154–164 ppm) .
  • FT-IR : Confirms functional groups (e.g., C=S stretches at ~1200 cm1 ^{-1}) .

Q. What biological activities have been reported for adamantane-oxazole hybrids?

  • Antiviral : Activity against influenza and HIV via adamantane’s lipid bilayer disruption .
  • Antibacterial : MIC values < 10 µM against Staphylococcus aureus due to thiol group interactions .
  • Anti-inflammatory : Inhibition of COX-2 via triazole-thione motifs in related compounds .

Advanced Research Questions

Q. How can crystallographic disorder in the adamantyl group be resolved during structure refinement?

  • Riding models : For H-atoms attached to disordered C atoms, use SHELXL’s AFIX constraints to reduce overparameterization .
  • Thermal ellipsoid analysis : Differentiate static disorder (e.g., adamantane ring flipping) from dynamic effects using anisotropic displacement parameters .
  • Data-to-parameter ratio : Maintain > 15:1 to ensure refinement stability .

Q. What computational strategies elucidate structure-activity relationships (SAR) for this compound?

  • 3D-QSAR : Correlate substituent electronegativity (e.g., fluorine at para-position) with anti-tuberculosis IC50_{50} values (Table 1) .
  • DFT studies : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack sites, while molecular electrostatic potential (MEP) maps highlight adamantane’s hydrophobic interactions .

Table 1 : SAR of Adamantane-Oxazole Derivatives

Substituent (Position)IC50_{50} (µM)LogP
-H (R1)12.33.1
-F (R2)6.82.9
-CH3_3 (R3)9.53.4

Q. How can conflicting bioactivity data across studies be reconciled?

  • Assay variability : Standardize protocols (e.g., MIC vs. IC50_{50}) to compare anti-inflammatory and antibacterial results .
  • Solubility effects : Use molecular dynamics (MD) simulations to adjust for logP discrepancies (e.g., logP = 3.1 vs. 2.9 in Table 1) .
  • Metabolic stability : Evaluate cytochrome P450 interactions via in vitro microsomal assays .

Q. What strategies improve synthetic yields of sterically hindered adamantane-oxazole derivatives?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 85% yield for pyrazole-oxazole hybrids) .
  • Catalyst screening : Pd/C or Cu(I) enhances coupling efficiency in Suzuki-Miyaura reactions .
  • Protecting groups : Use Boc or Fmoc to prevent adamantane aggregation during cyclization .

Methodological Recommendations

  • Crystallography : Combine SHELX refinement with PLATON validation for hydrogen-bonding networks .
  • SAR modeling : Use Gaussian 16 for DFT and MOE for 3D-QSAR to prioritize synthetic targets .
  • Synthetic scale-up : Optimize microwave conditions (e.g., 150°C, 20 min) to maintain >80% yield .

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